molecular formula C14H13ClN2O2S B2931040 2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1795410-00-2

2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

Cat. No. B2931040
M. Wt: 308.78
InChI Key: JOOYYNKNBUROGO-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities.

Scientific Research Applications

Molecular Structure Analysis

  • Molecular Orientation and Interactions: Research by Saravanan et al. (2016) focuses on a similar acetamide, where the chlorophenyl ring is oriented at an angle with respect to the thiazole ring. This study offers insights into molecular interactions and orientations, which are crucial for understanding the chemical behavior of such compounds.

Environmental and Agricultural Applications

  • Herbicide Efficacy: A study by Weisshaar and Böger (1989) discusses chloroacetamides as herbicides in various crops. This research could be relevant for understanding the potential agricultural applications of similar chloroacetamide derivatives.

Coordination Complexes and Antioxidant Activity

  • Complex Formation and Antioxidant Properties: Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes. These complexes show significant antioxidant activity, which can be relevant in the context of chemical and pharmaceutical research involving similar compounds.

Nonlinear Optical Properties

  • Optical Applications: Research by Castro et al. (2017) on crystalline acetamides, including a derivative of chlorophenyl-acetamide, provides insights into their linear and nonlinear optical behaviors. This is pertinent for their use in photonic devices like optical switches and modulators.

Crystal Structure and Intermolecular Interactions

  • Crystallography Studies: Studies by Boechat et al. (2011) and Narayana et al. (2016) provide detailed insights into the crystal structures of related acetamides. These studies are crucial for understanding the solid-state chemistry and potential applications in material science.

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Solar Cell Applications and Biological Interactions: The work by Mary et al. (2020) delves into the photochemical properties of benzothiazolinone acetamide analogs. Their suitability as photosensitizers in dye-sensitized solar cells (DSSCs) and their interactions with biological targets like Cyclooxygenase 1 (COX1) can offer valuable insights for similar compounds.

Antitumor and Antioxidant Properties

  • Biomedical Research: The study by Hamama et al. (2013) on thiadiazole derivatives, including chloroacetamide, highlights their potential in antitumor and antioxidant applications. This is relevant for medical research involving similar compounds.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c15-10-4-2-1-3-9(10)7-13(18)17-14-16-11-5-6-19-8-12(11)20-14/h1-4H,5-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOYYNKNBUROGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

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